4-(2-Propyldecahydroazulen-6-yl)benzonitrile
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Overview
Description
4-(2-Propyldecahydroazulen-6-yl)benzonitrile is a chemical compound that belongs to the class of benzonitriles. Benzonitriles are characterized by the presence of a benzene ring bonded to a nitrile group (-C≡N). This compound is notable for its unique structure, which includes a decahydroazulene moiety, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 4-(2-Propyldecahydroazulen-6-yl)benzonitrile can be achieved through several routes. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile . This reaction is typically carried out under mild conditions and can be optimized using ionic liquids as co-solvents and catalysts . Industrial production methods often involve the ammoxidation of benzene derivatives, where benzene reacts with ammonia and oxygen in the presence of a catalyst to form benzonitrile .
Chemical Reactions Analysis
4-(2-Propyldecahydroazulen-6-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic aromatic substitution reactions can occur, where the nitrile group can be replaced by other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
4-(2-Propyldecahydroazulen-6-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Propyldecahydroazulen-6-yl)benzonitrile involves its interaction with various molecular targets. The nitrile group is a potent electrophile, making it reactive towards nucleophiles. This reactivity is exploited in various chemical reactions to form new bonds and structures . The compound’s unique structure also allows it to participate in specific interactions with enzymes and other proteins, influencing biological pathways.
Comparison with Similar Compounds
4-(2-Propyldecahydroazulen-6-yl)benzonitrile can be compared with other benzonitriles such as 4-bromobenzonitrile and 4-chlorobenzonitrile . While these compounds share the benzonitrile core, the presence of different substituents (e.g., bromine, chlorine) imparts distinct chemical properties and reactivities. The decahydroazulene moiety in this compound makes it unique, providing additional steric and electronic effects that influence its behavior in chemical reactions.
Properties
CAS No. |
917884-33-4 |
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Molecular Formula |
C20H27N |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
4-(2-propyl-1,2,3,3a,4,5,6,7,8,8a-decahydroazulen-6-yl)benzonitrile |
InChI |
InChI=1S/C20H27N/c1-2-3-16-12-19-10-8-18(9-11-20(19)13-16)17-6-4-15(14-21)5-7-17/h4-7,16,18-20H,2-3,8-13H2,1H3 |
InChI Key |
HBLYDEQNPQEXGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC2CCC(CCC2C1)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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